molecular formula C12H15FN4 B2458856 (3S,5S)-3-azido-1-benzyl-5-fluoropiperidine CAS No. 2247844-76-2

(3S,5S)-3-azido-1-benzyl-5-fluoropiperidine

Cat. No. B2458856
CAS RN: 2247844-76-2
M. Wt: 234.278
InChI Key: GBBMMVCPCODQHF-RYUDHWBXSA-N
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Description

(3S,5S)-3-azido-1-benzyl-5-fluoropiperidine is a synthetic organic compound that has been studied for its various applications in scientific research. It is a fluorinated piperidine derivative with an azido group attached to the benzyl moiety. This compound has been used in a variety of research studies, ranging from organic synthesis to drug design and pharmacology.

Scientific Research Applications

(3S,5S)-3-azido-1-benzyl-5-fluoropiperidine has been used in a variety of scientific research applications. It has been used to study the mechanism of action of proteins and enzymes, as well as to study the structure-activity relationships of small molecules. In addition, it has been used as a model compound for drug design and as a substrate for organic synthesis.

Mechanism Of Action

The mechanism of action of (3S,5S)-3-azido-1-benzyl-5-fluoropiperidine is based on its ability to form a covalent bond with proteins and enzymes. The azido group reacts with nucleophilic sites on proteins and enzymes, forming a covalent bond. This bond can be used to modify the structure and activity of proteins and enzymes, providing insight into their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S,5S)-3-azido-1-benzyl-5-fluoropiperidine have not been extensively studied. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been shown to inhibit the activity of certain proteins, such as the human immunodeficiency virus (HIV) protease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (3S,5S)-3-azido-1-benzyl-5-fluoropiperidine in lab experiments is its relatively low cost and availability. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also important to note that this compound can be toxic if handled incorrectly, so proper safety protocols must be followed when using it in the laboratory.

Future Directions

There are a number of potential future directions for the use of (3S,5S)-3-azido-1-benzyl-5-fluoropiperidine in scientific research. For example, it could be used to study the structure and function of other proteins and enzymes, or to develop new drugs. In addition, it could be used to investigate the effects of different environmental conditions on proteins and enzymes, or to study the interactions between small molecules and proteins. Finally, it could be used to develop new methods for organic synthesis, or to study the effects of different chemical modifications on the structure and activity of proteins and enzymes.

Synthesis Methods

The synthesis of (3S,5S)-3-azido-1-benzyl-5-fluoropiperidine can be achieved through a two-step process. In the first step, the fluorinated piperidine derivative is synthesized through a nucleophilic substitution reaction between 5-fluoropiperidine and benzyl bromide. In the second step, the azido group is added to the benzyl moiety through a nucleophilic substitution reaction between sodium azide and the fluorinated piperidine derivative.

properties

IUPAC Name

(3S,5S)-3-azido-1-benzyl-5-fluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4/c13-11-6-12(15-16-14)9-17(8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBMMVCPCODQHF-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1F)CC2=CC=CC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C[C@H]1F)CC2=CC=CC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5S)-3-azido-1-benzyl-5-fluoropiperidine

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